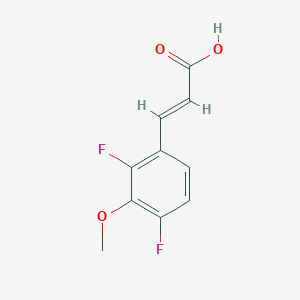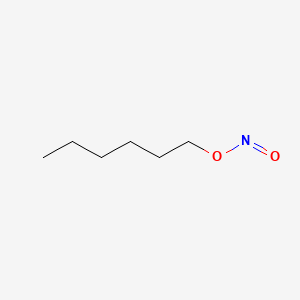
Hexyl nitrite
Übersicht
Beschreibung
Hexyl nitrite is an organic compound with the chemical formula C₆H₁₃NO₂. It is an ester of hexanol and nitrous acid, and it belongs to the class of alkyl nitrites. This compound is known for its use as a recreational inhalant, commonly referred to as “poppers,” which induces a brief euphoria. It has also been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular conditions .
Wirkmechanismus
Target of Action
Hexyl nitrite primarily targets the vascular smooth muscle cells . These cells are crucial for maintaining vascular tone and regulating blood pressure. This compound, like other alkyl nitrites, acts as a vasodilator , causing these smooth muscle cells to relax .
Mode of Action
This compound interacts with its targets through a process known as vasodilation . This involves the relaxation of the smooth muscle cells in the walls of blood vessels, leading to an increase in the diameter of the vessels. The result is a decrease in vascular resistance, which subsequently lowers blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO) pathway . Nitrite is a key player in the nitrogen biogeochemical cycle, involved in key pathways crucial to life on Earth . Nitrite can be converted into nitric oxide (NO), a potent vasodilator, under certain conditions . This conversion is thought to be facilitated by a variety of enzymes, including xanthine oxidoreductase, aldehyde oxidase, and mitochondrial enzymes .
Pharmacokinetics
The pharmacokinetics of this compound, like other alkyl nitrites, is characterized by its rapid onset and short duration of action . It is extremely fast-acting, usually taking effect within a few seconds, but the effects disappear after a few minutes . .
Result of Action
The primary molecular effect of this compound’s action is the expansion of blood vessels . This results in a decrease in blood pressure. On a cellular level, this can lead to various physiological effects, including headaches, flushing, increased heart rate, dizziness, and relaxation of involuntary muscles . Overdoses can cause nausea and fainting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of other ions in the environment, such as NH4+, Fe, and Cu cations, can affect the distribution and activity of nitrite-oxidizing bacteria . .
Biochemische Analyse
Biochemical Properties
Hexyl nitrite plays a significant role in biochemical reactions, primarily as a vasodilator. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme guanylate cyclase, which is activated by nitric oxide (NO) released from this compound. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vasodilation . Additionally, this compound can interact with hemoglobin, leading to the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, this compound induces relaxation by increasing cGMP levels, which in turn activates protein kinase G (PKG) and leads to the phosphorylation of target proteins involved in muscle relaxation . This compound also affects endothelial cells by promoting the release of nitric oxide, which enhances vasodilation and improves blood flow . Furthermore, this compound can impact immune cells by modulating inflammatory responses and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to nitric oxide (NO), which is a potent vasodilator. Upon inhalation or administration, this compound rapidly releases NO, which diffuses into smooth muscle cells and activates guanylate cyclase . This activation leads to an increase in cGMP levels, resulting in the relaxation of smooth muscle cells and vasodilation . This compound also interacts with hemoglobin, leading to the formation of methemoglobin, which can impair oxygen transport in the blood . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cellular signaling pathways, further contributing to its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within seconds to minutes after administration . The duration of these effects is relatively short, usually lasting only a few minutes . This compound is also subject to degradation over time, which can affect its stability and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative stress and impaired mitochondrial function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound primarily acts as a vasodilator, promoting relaxation of smooth muscle cells and improving blood flow . At higher doses, this compound can cause adverse effects such as methemoglobinemia, which impairs oxygen transport in the blood and can lead to symptoms such as cyanosis, dizziness, and shortness of breath . Additionally, high doses of this compound can induce oxidative stress and damage to cellular components, further contributing to its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the nitrogen metabolism pathway. Upon administration, this compound is rapidly converted to nitric oxide (NO), which plays a crucial role in vasodilation and cellular signaling . The metabolism of this compound also involves interactions with enzymes such as cytochrome P450, which can further modulate its effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Upon administration, this compound rapidly diffuses into cells and tissues, where it is converted to nitric oxide (NO) . The transport of this compound is facilitated by its lipophilic nature, allowing it to easily cross cell membranes . Additionally, this compound can interact with transporters and binding proteins, further influencing its distribution and localization within cells . The accumulation of this compound in specific tissues can also affect its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and cell membranes, where it can interact with various biomolecules and exert its effects . The targeting of this compound to specific compartments or organelles is facilitated by post-translational modifications and targeting signals . Additionally, the subcellular localization of this compound can influence its interactions with enzymes and proteins involved in cellular signaling pathways, further modulating its effects .
Vorbereitungsmethoden
Hexyl nitrite can be synthesized through the esterification of hexanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Esterification Reaction: Hexanol is then reacted with the freshly prepared nitrous acid to form this compound. The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid.
Industrial production methods for this compound involve similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Hexyl nitrite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexyl nitrate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hexanol and nitrogen oxides. Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexyl nitrite has been studied for various scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other nitrite esters and related compounds.
Biology: In biological research, this compound is used to study the effects of nitrite esters on cellular processes and signaling pathways.
Medicine: this compound has been investigated for its potential therapeutic applications in the treatment of angina pectoris and other cardiovascular conditions due to its vasodilatory effects.
Industry: This compound is used as a solvent and intermediate in the production of various chemicals
Vergleich Mit ähnlichen Verbindungen
Hexyl nitrite is similar to other alkyl nitrites such as amyl nitrite, butyl nitrite, and isobutyl nitrite. These compounds share similar chemical structures and mechanisms of action but differ in their alkyl chain lengths and physical properties. For example:
Amyl nitrite: Has a shorter alkyl chain (C₅H₁₁NO₂) and is commonly used in medical settings for the treatment of angina.
Butyl nitrite: Has a similar alkyl chain length (C₄H₉NO₂) and is known for its slower onset and longer-lasting effects compared to this compound.
Isobutyl nitrite: Has a branched alkyl chain (C₄H₉NO₂) and is also used as a recreational inhalant.
This compound is unique in its specific balance of rapid onset and relatively short duration of action, making it particularly popular in recreational use .
Eigenschaften
IUPAC Name |
hexyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWGISGVDVSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213246 | |
| Record name | Nitrous acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-51-7 | |
| Record name | Nitrous acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl Nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hexyl nitrite interact with blood and what are the downstream effects?
A1: this compound, like other alkyl nitrites, oxidizes hemoglobin in red blood cells [, , ]. This process converts the iron(II) in hemoglobin to iron(III), forming methemoglobin. Methemoglobin cannot bind oxygen, impairing the blood's ability to transport oxygen to tissues []. Research has shown that this compound oxidizes diabetic blood significantly faster than normal blood [, ]. This difference is attributed to the higher levels of glycated hemoglobin (HbA1c) in diabetic blood, suggesting a correlation between HbA1c levels and the rate of this compound-induced oxidation [, , ].
Q2: What is the structural characterization of this compound?
A2: this compound is an alkyl nitrite with a six-carbon chain attached to a nitrite group. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. While specific spectroscopic data isn't provided in the provided research, alkyl nitrites are generally characterized by their infrared spectra, which show characteristic absorptions for the N=O and C-O stretching vibrations [].
Q3: How does the structure of alkyl nitrites relate to their ability to oxidize hemoglobin?
A3: Studies comparing different alkyl nitrites, including ethyl nitrite, butyl nitrite, pentyl nitrite, and this compound, suggest that the length of the alkyl chain does not significantly impact the rate of hemoglobin oxidation in either diabetic or normal blood []. This suggests that the nitrite group is the primary driver of the oxidation reaction, and the size of the alkyl group has minimal influence on this specific interaction [].
Q4: What are the known safety concerns associated with this compound?
A4: While specific toxicity data for this compound is limited in the provided research, it's crucial to acknowledge that alkyl nitrites, in general, can have toxic effects. The oxidation of hemoglobin to methemoglobin is a significant concern, as it can lead to methemoglobinemia, a condition characterized by reduced oxygen-carrying capacity of the blood [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
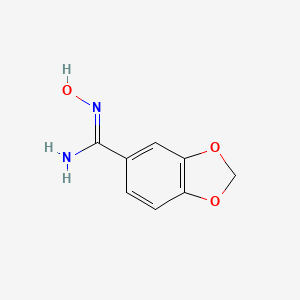
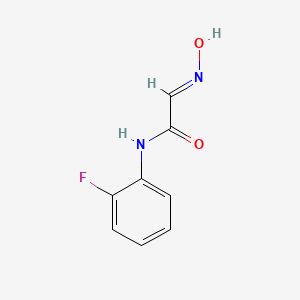
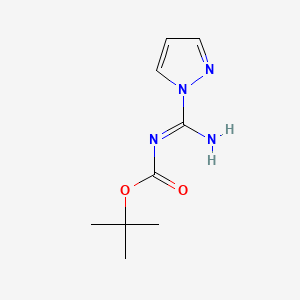
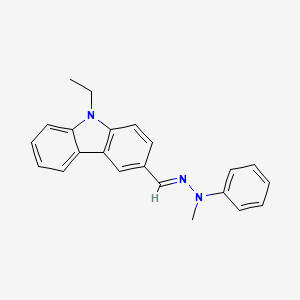
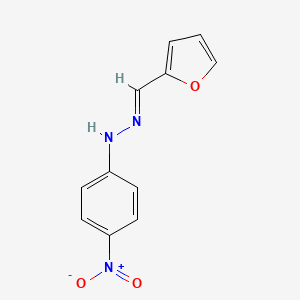
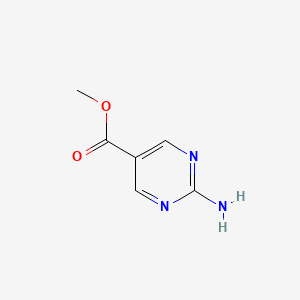
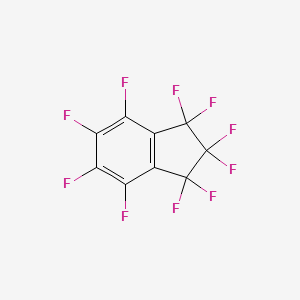
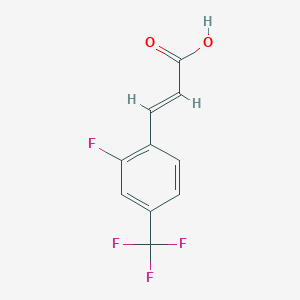
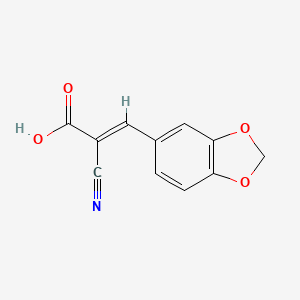
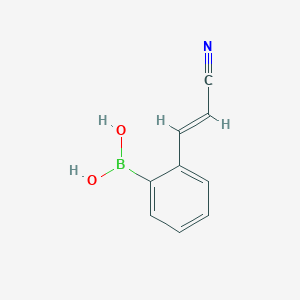
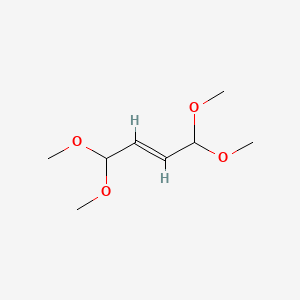

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
